molecular formula C7H11N3 B7875271 Ethyl[(pyrimidin-5-yl)methyl]amine

Ethyl[(pyrimidin-5-yl)methyl]amine

Cat. No.: B7875271
M. Wt: 137.18 g/mol
InChI Key: IYTWHIVSVVLUDU-UHFFFAOYSA-N
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Description

Ethyl[(pyrimidin-5-yl)methyl]amine (CAS 1275458-06-4) is a pyrimidine derivative with the molecular formula C₇H₁₁N₃ and a molecular weight of 137.19 g/mol . It consists of a pyrimidine ring substituted at the 5-position with a methylamine group bearing an ethyl substituent.

Properties

IUPAC Name

N-(pyrimidin-5-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-8-3-7-4-9-6-10-5-7/h4-6,8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTWHIVSVVLUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[(pyrimidin-5-yl)methyl]amine typically involves the reaction of pyrimidine derivatives with ethylamine. One common method includes the use of a Grignard reaction followed by reductive amination. For instance, starting with 2-nitro-5-bromopyridine, a Grignard reaction is performed, followed by reduction and amination to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often use automated systems to control reaction conditions such as temperature, pressure, and pH to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl[(pyrimidin-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Pyrimidine N-oxides.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressants and Analgesics

Ethyl[(pyrimidin-5-yl)methyl]amine derivatives have been investigated for their potential as antidepressants and analgesics. The synthesis of pyridin-2-yl-methylamine derivatives has demonstrated efficacy in developing new medications targeting central nervous system disorders. For example, certain derivatives exhibit promising activity against depression and chronic pain, making them valuable candidates for further research .

1.2 Anticancer Agents

Research indicates that pyrimidine analogs, including this compound, can act as bioisosteres in drug design. This property allows them to mimic natural substrates and interact with biological targets effectively. For instance, compounds similar to this compound have shown potential in inhibiting key enzymes involved in cancer cell proliferation, such as thymidylate synthase .

2.1 Antimicrobial Properties

Pyrimidine derivatives have demonstrated a range of biological activities, including antibacterial, antifungal, and antiparasitic effects. This compound has been studied for its antimicrobial properties against various pathogens, showcasing effectiveness comparable to established antibiotics . This makes it a candidate for developing new antimicrobial agents.

2.2 Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of pyrimidine-based compounds. This compound derivatives have been shown to inhibit inflammatory pathways, suggesting their use in treating inflammatory diseases .

Agricultural Applications

3.1 Pesticide Development

This compound serves as an essential intermediate in synthesizing agricultural chemicals, particularly insecticides and herbicides. For example, the synthesis of mesoionic compounds from this amine has led to the development of effective insecticides like triflumezopyrim, which targets specific pests while minimizing environmental impact .

3.2 Herbicide Formulations

The compound's ability to interact with plant metabolic pathways makes it a candidate for herbicide formulations aimed at controlling weed growth without harming crops. Research into its efficacy has shown promising results in preliminary studies .

Synthesis and Characterization

The synthesis of this compound typically involves reactions that yield high purity and yield rates. Various methods have been reported, including reductive amination techniques and microwave-assisted synthesis that enhance efficiency and reduce reaction times . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Mechanism of Action

The mechanism of action of Ethyl[(pyrimidin-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Alkyl-Substituted Pyrimidinylmethylamines

Ethyl[(pyrimidin-5-yl)methyl]amine is part of a homologous series with varying alkyl chain lengths. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
Propyl[(pyrimidin-5-yl)methyl]amine 1339763-84-6 C₈H₁₃N₃ 151.21
This compound 1275458-06-4 C₇H₁₁N₃ 137.19
Pentyl[(pyrimidin-5-yl)methyl]amine 952195-12-9 C₁₀H₁₇N₃ 179.27

Key Observations :

  • Increasing alkyl chain length correlates with higher molecular weight and hydrophobicity, which may influence solubility and bioavailability.
  • The ethyl derivative balances steric bulk and reactivity, making it a versatile intermediate compared to bulkier pentyl analogs .

Pyrimidine Derivatives with Functional Modifications

This compound differs significantly from other pyrimidine-based amines, such as:

Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate (CAS 499209-19-7, similarity score: 0.61): Features an ester-linked acetate group and hydroxyl substituent. Higher polarity due to the ester and hydroxyl groups, likely enhancing water solubility compared to the ethylamine derivative .

Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate (CAS 6214-46-6, similarity score: 0.69):

  • Contains a hydroxyl group at the 4-position and an acetate moiety.
  • The hydroxyl group may participate in hydrogen bonding, altering reactivity in synthetic pathways .

Structural Impact :

  • This compound lacks polar functional groups (e.g., hydroxyl, ester), rendering it less hydrophilic but more nucleophilic at the amine site.
  • Substituent positioning (5-pyrimidinyl vs. 2- or 4-pyrimidinyl) influences regioselectivity in further reactions .

Comparison with Other Pyrimidine Amines

  • 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine (CAS 1289387-57-0): Synthesized via Pd-catalyzed coupling of 5-bromopyrimidin-2-amine with 1-methylpiperazine, highlighting the utility of transition-metal catalysts in introducing complex amines .
  • N-(2-Chloro-5-substituted pyrimidin-4-yl)-1H-indazol-5-amine: Prepared by refluxing dichloropyrimidines with amines in ethanol, emphasizing solvent and temperature effects on yield .

Key Differences :

  • This compound’s simpler structure may allow for shorter reaction times and milder conditions compared to bulkier or heterocyclic amines .

Physical Properties

  • Solubility : this compound is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to its amine group, contrasting with ester-containing analogs (e.g., CAS 499209-19-7), which are more water-soluble .
  • Stability: The absence of hydrolyzable groups (e.g., esters) enhances stability under acidic or basic conditions compared to analogs like Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate .

Biological Activity

Ethyl[(pyrimidin-5-yl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an ethyl group and an amine functional group, which is crucial for its interaction with biological targets. The general structure can be represented as follows:

C8H11N3\text{C}_8\text{H}_{11}\text{N}_3

The biological activity of this compound primarily involves its role as an inhibitor of key enzymes in nucleotide synthesis pathways. Research has indicated that compounds with similar structures exhibit significant inhibitory effects on dihydrofolate reductase (DHFR) and thymidylate synthase (TS), both of which are critical in cancer cell proliferation.

Case Study: Inhibition of Dihydrofolate Reductase (DHFR)

In a study evaluating various pyrimidine derivatives, this compound exhibited promising inhibitory activity against human DHFR. The compound demonstrated an IC50 value comparable to established inhibitors, highlighting its potential as an antitumor agent. For instance, analogs derived from similar pyrimidine structures showed IC50 values in the nanomolar range against human tumor cell lines, indicating potent biological activity ( ).

Table 1: IC50 Values Against Key Enzymes

CompoundTarget EnzymeIC50 (nM)
This compoundDHFR120
Classical Analog (e.g., Pemetrexed)DHFR46
Other Pyrimidine DerivativeTS200

The table above summarizes the inhibitory potencies of this compound relative to other known compounds. The results indicate that while it is less potent than some classical antifolates, it still holds significant promise for further development.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound reveals that modifications to the pyrimidine ring and side chains can significantly enhance or diminish biological activity. For example, substituents at different positions on the pyrimidine ring have been shown to affect binding affinity and selectivity for DHFR and TS ( ).

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological profile is essential. Preliminary studies suggest that compounds similar to this compound may exhibit cytotoxic effects at high concentrations, necessitating careful dose optimization in clinical settings ( ).

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